1-BOC-4-Aminoxy piperidine hydrochloride

Chemoselective ligation Oxime chemistry Bioconjugation

Researchers requiring chemoselective ligation handles for PROTAC assembly often face non-specific reactivity with standard amino-piperidines. 1-BOC-4-Aminoxy piperidine hydrochloride solves this with an aminooxy group enabling exclusive oxime ether formation with carbonyls under mild conditions. - Achieves >95% oxime ligation yield with rapid kinetics (k₂ ≈ 6 × 10⁻³ M⁻¹ s⁻¹) for one-pot PROTAC construction. - Hydrochloride salt ensures ≥98% purity and superior bench stability versus free-base aminooxy derivatives. - Orthogonal to Fmoc chemistry; survives solid-phase peptide synthesis for glyco-probe and bioconjugation applications.

Molecular Formula C10H21ClN2O3
Molecular Weight 252.74 g/mol
Cat. No. B1292630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-BOC-4-Aminoxy piperidine hydrochloride
Molecular FormulaC10H21ClN2O3
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)ON.Cl
InChIInChI=1S/C10H20N2O3.ClH/c1-10(2,3)14-9(13)12-6-4-8(15-11)5-7-12;/h8H,4-7,11H2,1-3H3;1H
InChIKeyGVSARRAJMVWVSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-BOC-4-Aminoxy Piperidine Hydrochloride: Product Profile


1-BOC-4-Aminoxy piperidine hydrochloride (CAS 868857-24-3) is a protected aminooxy piperidine derivative with the molecular formula C10H21ClN2O3 and molecular weight 252.74 g/mol . It features a piperidine ring with a tert-butoxycarbonyl (BOC) protecting group at the 1-position and an aminooxy (-ONH2) moiety at the 4-position, supplied as a hydrochloride salt for enhanced stability and handling . This building block is a key intermediate in organic synthesis and pharmaceutical research, particularly in bioconjugation and PROTAC linker development [1].

1-BOC-4-Aminoxy Piperidine Hydrochloride: Why Substitutes Fail


Generic substitution with unprotected 4-amino-piperidines (e.g., 4-Amino-1-Boc-piperidine) fails to achieve the chemoselective oxime ligations required for modern bioconjugation workflows. While amino-piperidines undergo non-specific amidation or alkylation, the aminooxy group in 1-BOC-4-Aminoxy piperidine enables exclusive reaction with carbonyl groups (aldehydes/ketones) to form stable oxime ethers under mild conditions [1]. This orthogonality is critical for constructing complex PROTACs and glycoconjugates where multiple reactive handles are present [2]. Furthermore, the hydrochloride salt form of this compound ensures superior bench stability and ease of handling compared to free-base aminooxy derivatives .

1-BOC-4-Aminoxy Piperidine Hydrochloride: Comparative Evidence


Chemoselective Oxime Formation

1-BOC-4-Aminoxy piperidine reacts chemoselectively with carbonyl compounds to form oxime ethers, a reactivity absent in standard 4-amino-1-Boc-piperidine. In comparative studies, aminooxy-containing compounds achieve near-quantitative oxime formation (>95% conversion) with aldehydes under mild conditions (pH 7.0, 25°C), while amines undergo competing amidation or require harsher activation [1]. The aminooxy group's α-effect confers enhanced nucleophilicity, enabling reaction rates up to 100-fold faster than analogous amines [2].

Chemoselective ligation Oxime chemistry Bioconjugation

Conjugation Rate Advantage

The aminooxy group in 1-BOC-4-Aminoxy piperidine exhibits second-order rate constants for oxime formation up to 100-fold greater than analogous amine-hydrazone reactions. Specifically, aminooxy-PEG derivatives react with glyoxyl peptides at k₂ = 6 × 10⁻³ M⁻¹ s⁻¹ at pH 7.0, while structurally similar amines show negligible conversion under identical conditions [1]. This kinetic advantage allows for efficient conjugation at micromolar concentrations, critical for PROTAC assembly and in vivo labeling [2].

Kinetics Click chemistry Bioorthogonal reactions

PROTAC Linker Synthetic Yields

In PROTAC linker synthesis, 1-BOC-4-Aminoxy piperidine serves as a key intermediate that enables 60-95% overall yields for Boc-protected aminooxy amines [1]. In contrast, alternative linkers based on amino-piperidines typically require additional activation steps and achieve 40-70% yields due to competitive side reactions . The aminooxy group's orthogonal reactivity eliminates the need for protecting group manipulations on other functional handles.

PROTAC Linker chemistry Synthetic efficiency

Hydrochloride Salt Storage Stability

1-BOC-4-Aminoxy piperidine hydrochloride is supplied as a crystalline solid with ≥98% purity (HPLC) and remains stable for >24 months when stored at -20°C . In contrast, the corresponding free base (tert-butyl 4-(aminooxy)piperidine-1-carboxylate) is highly hygroscopic and prone to oxidation, requiring rigorous inert atmosphere handling and resulting in batch-to-batch purity variations of 5-10% . The hydrochloride salt eliminates the need for specialized glovebox storage, reducing procurement and handling costs.

Stability Storage Purity

1-BOC-4-Aminoxy Piperidine Hydrochloride: Key Application Scenarios


PROTAC Linker Synthesis

Used as a key building block in the assembly of PROTAC linkers, where its aminooxy group enables chemoselective oxime ligation with aldehyde-functionalized E3 ligase ligands. The >95% conversion efficiency and rapid kinetics (k₂ ≈ 6 × 10⁻³ M⁻¹ s⁻¹) allow for one-pot PROTAC construction without interference from other nucleophilic residues [1]. The hydrochloride salt form ensures consistent purity (≥98%) critical for reproducible degradation activity .

Glycoconjugate and Peptide Labeling

Ideal for solid-phase synthesis of aminooxy-peptides used as glycoprobes. The Boc-protected aminooxy group survives standard Fmoc deprotection conditions and can be unveiled for subsequent oxime ligation with reducing sugars. Near-quantitative yields (>95%) of oxime formation with glyoxyl peptides enable precise installation of fluorescent or affinity tags on glycoproteins [2].

ODC Inhibitor Development

Serves as a protected precursor for the synthesis of aminooxy piperidine-based ODC inhibitors. Deprotection of the BOC group reveals the free aminooxy piperidine, which can be further elaborated to generate compounds with IC50 values in the submicromolar range (0.21–6.1 μM) against ODC [3]. The hydrochloride salt provides a stable starting material for multi-step medicinal chemistry campaigns.

Bioorthogonal Click Chemistry

Employed in bioconjugation protocols requiring rapid, catalyst-free oxime formation under physiological conditions. The aminooxy group reacts with aldehydes/ketones up to 100-fold faster than standard amines, enabling efficient labeling of live cells or proteins at micromolar concentrations without disrupting cellular function [4].

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